![molecular formula C10H11NO4 B2940570 4-[Amino(carboxy)methyl]-3-methylbenzoic acid CAS No. 198419-90-8](/img/structure/B2940570.png)

4-[Amino(carboxy)methyl]-3-methylbenzoic acid

Descripción general

Descripción

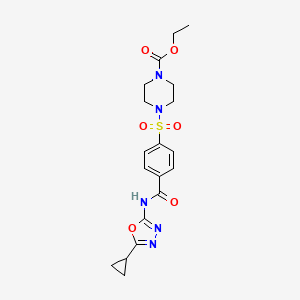

4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .

Molecular Structure Analysis

The molecular structure of this compound is characterized by an amino group attached to a carbon atom immediately adjacent to the carboxylate group . The molecular weight is 151.16 .Aplicaciones Científicas De Investigación

Vibrational Spectroscopy and Protonation Sites

Vibrational spectroscopy studies have provided insights into the structure and protonation sites of 4-aminobenzoic acid. The research has focused on the cryogenically cooled O- and N-protomers, identifying the energetically preferred O-protomer in the gas-phase and the higher energy N-protomer, which can be trapped using aprotic solvents. These studies help in understanding the molecular structure and isomeric forms of 4-aminobenzoic acid, which is relevant for its applications in molecular biology and chemistry (Khuu et al., 2020).

Microhydration and Proton Transfer

Another study on 4-aminobenzoic acid explored its microhydration and the metastable N-protomer's behavior upon hydration. This research contributes to our understanding of solvent-mediated proton transfer, crucial for biochemical processes and the design of pharmaceuticals (Khuu et al., 2022).

Electrochemical Behavior and Modification

Research on the electrochemical behavior of 4-aminobenzoic acid has led to its use in modifying electrodes, improving the electron transfer processes. This has implications for the development of sensors and other electrochemical devices (Yang et al., 2006).

Synthesis of Heterocyclic γ-Amino Acids

4-Aminobenzoic acid has also been used in the synthesis of constrained heterocyclic γ-amino acids, showcasing its role in developing mimics of protein secondary structures, with potential applications in drug design and medicinal chemistry (Mathieu et al., 2015).

Safety and Hazards

The safety data sheet for a similar compound, 4-Amino-3-methylbenzoic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Mecanismo De Acción

Target of Action

4-[Amino(carboxy)methyl]-3-methylbenzoic acid belongs to the class of organic compounds known as alpha amino acids . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . .

Mode of Action

It’s known that alpha amino acids generally interact with their targets by donating or accepting protons, which can result in changes to the target’s structure and function .

Biochemical Pathways

As an alpha amino acid, it may be involved in protein synthesis and other amino acid metabolism pathways .

Pharmacokinetics

As an alpha amino acid, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

As an alpha amino acid, it may be involved in protein synthesis, which can have wide-ranging effects on cellular function .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of amino acids .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 4-[Amino(carboxy)methyl]-3-methylbenzoic acid are largely determined by its structure. As an alpha amino acid, it has unique characteristics arising from the size, shape, solubility, and ionization properties of its R group

Metabolic Pathways

strain 10d metabolizes 4-amino-3-hydroxybenzoic acid via a dehydrogenative route, not via a hydrolytic route .

Propiedades

IUPAC Name |

4-[amino(carboxy)methyl]-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-5-4-6(9(12)13)2-3-7(5)8(11)10(14)15/h2-4,8H,11H2,1H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGIKDIUCJAUSRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861489 | |

| Record name | 4-[Amino(carboxy)methyl]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2940487.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-oxo-4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2940492.png)

![2-[(3-Methyl-1,2-oxazol-5-yl)methoxy]naphthalene-1-carbaldehyde](/img/structure/B2940493.png)

![N-cyano-3-ethyl-N-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2940494.png)

![7-(4-Chlorophenoxy)-2-[(3,4-dimethoxyphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2940500.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-3,8-dione](/img/structure/B2940510.png)